5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound belongs to the pyrimido[5,4-b]indole class, a fused heterocyclic system with a pyrimidine ring attached to an indole scaffold. The molecule features three key substituents:
- A 4-bromobenzyl group at position 5, contributing steric bulk and halogen-mediated electronic effects.
- A 2-chlorobenzyl group at position 3, introducing ortho-substitution that may influence conformational flexibility.
The bromine and chlorine substituents are critical for interactions with biological targets, as seen in related compounds .
Properties
IUPAC Name |
5-[(4-bromophenyl)methyl]-3-[(2-chlorophenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrClN3O/c1-16-6-11-22-20(12-16)23-24(30(22)13-17-7-9-19(26)10-8-17)25(31)29(15-28-23)14-18-4-2-3-5-21(18)27/h2-12,15H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXIJWDRCUCGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including anti-cancer and enzyme inhibitory activities.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a pyrimidoindole scaffold, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimido[5,4-b]indole compounds exhibit significant anticancer properties. For instance, compounds similar to the one have shown promising results as inhibitors of receptor tyrosine kinases (RTKs), particularly VEGFR-2. In vitro assays demonstrated that these compounds could inhibit cell proliferation in cancer cell lines, suggesting their potential as therapeutic agents against tumors.
Case Study:
A study focusing on the biological evaluation of pyrimidoindole derivatives found that specific modifications at the benzyl positions enhanced their cytotoxicity against various cancer cell lines. The compound’s structure allows for effective binding to the ATP-binding site of kinases, which is crucial for their activity against cancer cells .
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit specific enzymes involved in tumor progression and metastasis. For example, research has pointed out that certain pyrimido[5,4-b]indole derivatives act as potent inhibitors of SUMO activating enzymes, which play a role in post-translational modification processes critical for cancer cell survival and proliferation .
In Vitro Studies
In vitro studies have shown that this compound exhibits:
- IC50 values in the micromolar range against various cancer cell lines.
- Selective inhibition of VEGFR-2 compared to other kinases, indicating a potential for targeted therapy .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- The presence of halogen substituents (bromine and chlorine) enhances lipophilicity and may improve binding affinity to target proteins.
- The methyl group at the 8-position contributes to conformational stability, allowing better interaction with biological targets.
Data Summary Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H18BrClN2O |
| Anticancer Activity | Potent inhibitor of VEGFR-2 |
| Enzyme Inhibition | Inhibits SUMO activating enzymes |
| IC50 (Cancer Cell Lines) | Micromolar range |
| Structure Features | Halogenated benzyl groups; methyl group |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[5,4-b]Indole Derivatives
Compound A : 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one ()
- Structural Differences : Fluorine at position 8 (vs. methyl in the target compound), 4-fluorobenzyl (vs. 4-bromobenzyl), and 2-methoxybenzyl (vs. 2-chlorobenzyl).
- Key Findings: Exhibits nanomolar anti-HBV activity (IC₅₀ = 12 nM) via molecular docking studies targeting HBV polymerase . Crystallographic data (monoclinic P21/n space group) confirms planar pyrimidoindole core with intermolecular C–H···O and π-π interactions stabilizing the structure .
Compound B : 3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methylpyrimido[5,4-b]indol-4-one ()
- Structural Differences: 8-methoxy (vs. 8-methyl), 4-fluorobenzyl (vs.
- Key Findings :
Pyrido[3,4-b]Indole Derivatives ()
Compound C: N-(4-Aminobutyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide (5e)
- Structural Differences : Pyrido[3,4-b]indole core (vs. pyrimido[5,4-b]indole), carboxamide side chain (vs. benzyl groups).
- Key Findings :
Compound D: N-(3-(2-Methylanilino)propyl)-1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxamide (7c)
- Structural Differences: 4-Methoxyphenyl substitution (vs. halogenated benzyl groups) and anilino side chain.
- Key Findings :
Table 1: Comparative Analysis of Key Compounds
Research Findings and Trends
Halogen vs. Methoxy Substitution :
- Bromine and chlorine in the target compound may improve target binding affinity (via halogen bonds) compared to methoxy groups in Compound B .
- However, methoxy groups enhance aqueous solubility, as seen in Compound B (LogP = 2.1 vs. ~3.5 for halogenated analogs) .
Impact of Benzyl vs. Carboxamide Side Chains :
- Benzyl groups (e.g., in pyrimidoindoles) favor membrane penetration due to higher lipophilicity, whereas carboxamides (e.g., in pyridoindoles) enhance hydrogen-bonding interactions with enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
